![molecular formula C18H26N4O2 B2406974 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one CAS No. 2379948-87-3](/img/structure/B2406974.png)
1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidinone ring, and a piperidine ring substituted with an ethylpyrimidine moiety. The presence of these diverse functional groups makes it an interesting subject for chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Pyrrolidinone Core: The pyrrolidinone ring is typically synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrrolidinone intermediate.
Attachment of the Ethylpyrimidine Moiety: The ethylpyrimidine group is attached to the piperidine ring through an etherification reaction, using an appropriate pyrimidine derivative and a strong base.
Cyclopropyl Group Addition:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate biological targets involved in diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals, due to its unique structural features and reactivity.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially leading to inhibition or activation of specific biological processes.
Comparación Con Compuestos Similares
1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Cyclopropyl-3-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one: This compound differs by the presence of a methyl group instead of an ethyl group on the pyrimidine ring, which may affect its reactivity and biological activity.
1-Cyclopropyl-3-[4-(5-phenylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one: The substitution of a phenyl group on the pyrimidine ring introduces aromaticity, potentially altering the compound’s chemical properties and interactions with biological targets.
1-Cyclopropyl-3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one:
Propiedades
IUPAC Name |
1-cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-2-13-11-19-18(20-12-13)24-15-5-8-21(9-6-15)16-7-10-22(17(16)23)14-3-4-14/h11-12,14-16H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFMDXDVBMTPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(C3=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
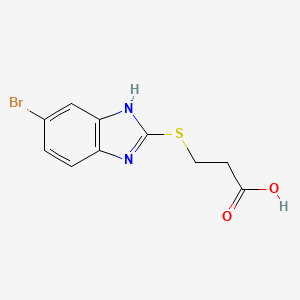

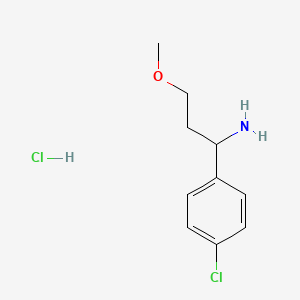
![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)
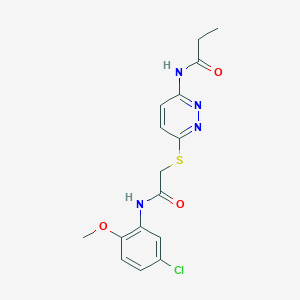

![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)
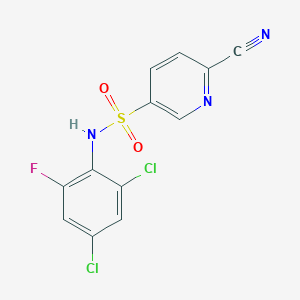
![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B2406906.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)
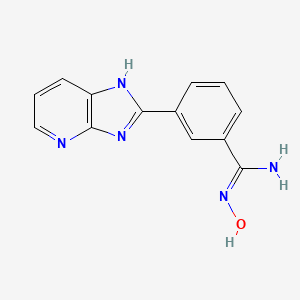

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)
